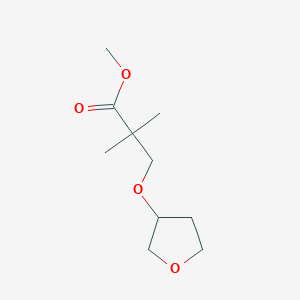
4-(Morpholinomethyl)-1-phenylpyrazolidin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Morpholinomethyl)-1-phenylpyrazolidin-3-one is a chemical compound that belongs to the class of pyrazolidinones This compound is characterized by the presence of a morpholinomethyl group attached to the phenylpyrazolidinone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Morpholinomethyl)-1-phenylpyrazolidin-3-one typically involves a multi-step process. One common method includes the Mannich reaction, where a morpholine derivative is reacted with formaldehyde and a phenylpyrazolidinone precursor. The reaction conditions often involve mild temperatures and the use of solvents like ethanol or methanol to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Morpholinomethyl)-1-phenylpyrazolidin-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the morpholinomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols .
Applications De Recherche Scientifique
4-(Morpholinomethyl)-1-phenylpyrazolidin-3-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer properties, particularly as a focal adhesion kinase (FAK) inhibitor.
Industry: Utilized in the development of corrosion inhibitors and surface-active agents.
Mécanisme D'action
The mechanism of action of 4-(Morpholinomethyl)-1-phenylpyrazolidin-3-one involves its interaction with specific molecular targets. For instance, as a FAK inhibitor, it binds to the kinase domain of FAK, preventing its activation and subsequent signaling pathways involved in cell proliferation and migration. This inhibition can lead to the induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Morpholine: A simpler analog with diverse biological and industrial applications.
1-Phenylpyrazolidin-3-one: Lacks the morpholinomethyl group but shares the core structure.
4-(Morpholinomethyl)phenyl derivatives: Similar in structure but with different substituents on the phenyl ring.
Uniqueness
4-(Morpholinomethyl)-1-phenylpyrazolidin-3-one is unique due to the presence of both the morpholinomethyl group and the phenylpyrazolidinone core. This combination imparts distinct chemical properties and biological activities, making it a valuable compound for various research applications .
Propriétés
Numéro CAS |
27316-20-7 |
|---|---|
Formule moléculaire |
C14H19N3O2 |
Poids moléculaire |
261.32 g/mol |
Nom IUPAC |
4-(morpholin-4-ylmethyl)-1-phenylpyrazolidin-3-one |
InChI |
InChI=1S/C14H19N3O2/c18-14-12(10-16-6-8-19-9-7-16)11-17(15-14)13-4-2-1-3-5-13/h1-5,12H,6-11H2,(H,15,18) |
Clé InChI |
SFHNYJOCKGCTCC-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1CC2CN(NC2=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
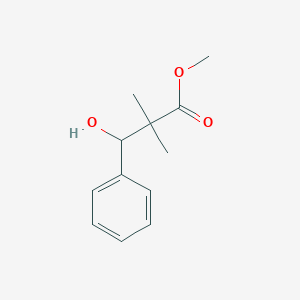
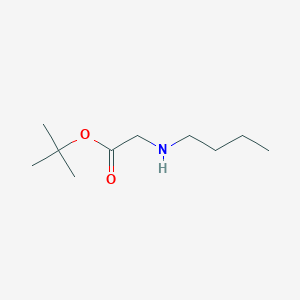
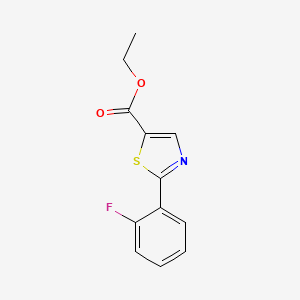
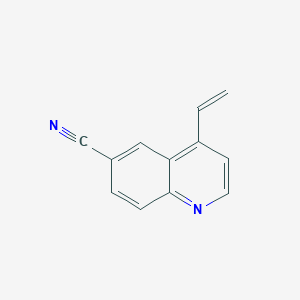
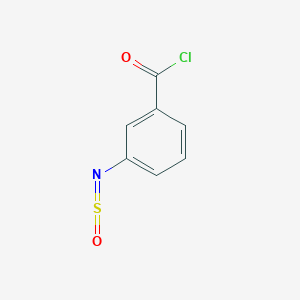
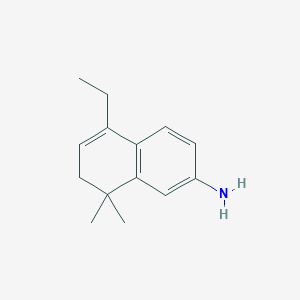
![5-[(8-Methoxyquinolin-6-yl)methyl]pyrimidine-2,4-diamine](/img/structure/B8591101.png)
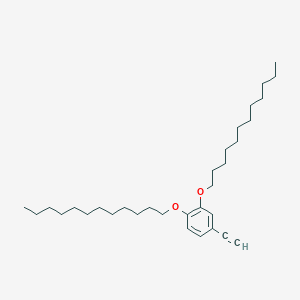
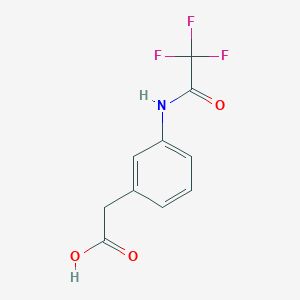
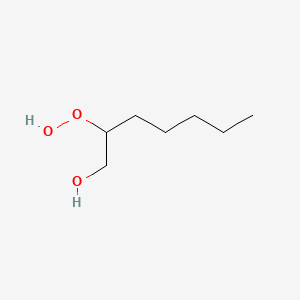
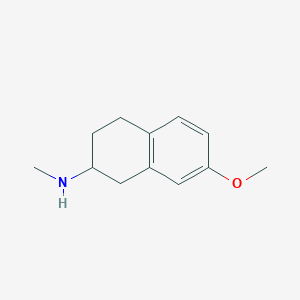
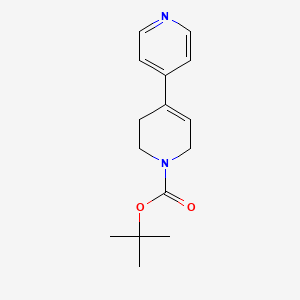
![Benzenemethanamine, N-[3-methyl-1-(2-propenyl)-2-butenyl]-](/img/structure/B8591144.png)
